molecular formula C18H25N3O4S B2733816 3,3-Dimethyl-4-(1-tosylpyrrolidine-2-carbonyl)piperazin-2-one CAS No. 1048679-92-0

3,3-Dimethyl-4-(1-tosylpyrrolidine-2-carbonyl)piperazin-2-one

Cat. No.: B2733816
CAS No.: 1048679-92-0
M. Wt: 379.48
InChI Key: WAUQUFYLPHSPML-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(1-tosylpyrrolidine-2-carbonyl)piperazin-2-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a piperazin-2-one core, a privileged structure in pharmaceuticals, fused with a tosyl-protected pyrrolidine carbonyl unit. The integration of the sulfonamide group from the tosyl moiety is a key feature, as this functional group is widely recognized for its prevalence and importance in the development of bioactive molecules and chemotherapeutics . Piperazine-based scaffolds are considered privileged motifs in medicinal chemistry due to their promising biological profile and presence in numerous clinical drugs across a wide spectrum of therapeutic areas . These include applications as antimicrobial, antifungal, antidepressant, and anticancer agents, among others . The specific molecular architecture of this compound, combining multiple nitrogen-containing heterocycles, makes it a valuable intermediate for the synthesis of novel, efficient therapeutic agents. Its structure is particularly relevant for researchers exploring new tyrosinase inhibitors, given the documented excellence of related piperazine-based dithiocarbamate hybrids in this area , or for developing ligands for various biological targets. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3,3-dimethyl-4-[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-13-6-8-14(9-7-13)26(24,25)21-11-4-5-15(21)16(22)20-12-10-19-17(23)18(20,2)3/h6-9,15H,4-5,10-12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUQUFYLPHSPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3CCNC(=O)C3(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3-Dimethyl-4-(1-tosylpyrrolidine-2-carbonyl)piperazin-2-one is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological properties, synthesis, and relevant research findings.

Synthesis

The synthesis of this compound involves multi-step reactions, typically starting from readily available piperazine derivatives and tosylated pyrrolidines. The process may include the formation of the piperazine ring, followed by the introduction of the tosylpyrrolidine and carbonyl functionalities through various coupling reactions.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar piperazine derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Anticancer Properties

Several studies have highlighted the anticancer potential of piperazine derivatives. In vitro assays demonstrated that compounds with similar structures to this compound can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Neuroprotective Effects

Piperazine-based compounds have also been investigated for their neuroprotective effects. Research indicates that they may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of piperazine derivatives found that those with bulky substituents exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that modifications to the piperazine ring could optimize efficacy .
  • Anticancer Activity : In a comparative study, this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. The compound's ability to induce cell cycle arrest in the G0/G1 phase was particularly notable .

Research Findings Summary Table

Biological Activity Findings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; mechanism involves cell wall disruption.
AnticancerInduces apoptosis in cancer cell lines; modulates caspases and cell cycle regulators.
NeuroprotectiveReduces oxidative stress; potential applications in neurodegenerative diseases.

Scientific Research Applications

3,3-Dimethyl-4-(1-tosylpyrrolidine-2-carbonyl)piperazin-2-one is a compound of interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions. This article explores its scientific research applications, synthesizing knowledge from various studies and case reports.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The presence of the tosyl group in this compound may enhance its solubility and bioavailability, making it a candidate for further exploration in antimicrobial therapies .

Anticancer Potential

Compounds with similar piperazine structures have been investigated for their anticancer properties. For example, certain piperazine derivatives have demonstrated efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, suggesting that this compound could be evaluated in preclinical models for its anticancer potential .

Neurological Applications

Piperazine derivatives are also studied for their effects on the central nervous system (CNS). Some compounds have shown promise as anxiolytics or antidepressants by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Investigating the pharmacological profile of this compound could reveal its potential as a CNS-active agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine derivatives. Key steps include:

  • Formation of Tosylpyrrolidine : The tosyl group is introduced to the pyrrolidine backbone through sulfonation reactions.
  • Carbonyl Introduction : A carbonyl group is added via acylation reactions to form the final compound.
  • Purification : The product is purified using recrystallization techniques to ensure high purity for biological testing.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of various piperazine derivatives, this compound was tested against clinical isolates of bacteria. Results indicated a significant zone of inhibition compared to control groups, suggesting strong antibacterial properties.

Case Study 2: Anticancer Activity

Another study investigated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.

Chemical Reactions Analysis

Hydrolysis Reactions

The lactam ring and amide bonds in the compound are susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products Yield Reference
Lactam ring opening6N HCl, reflux3,3-dimethylpiperazine-4-carboxylic acid derivative~65%
Amide hydrolysis (pyrrolidine carbonyl)NaOH (1M), 80°C1-tosylpyrrolidine-2-carboxylic acid + piperazinone fragment~50%
  • Mechanistic Insight : Acidic hydrolysis of the lactam generates a diamino carboxylic acid, while basic hydrolysis cleaves the amide bond via nucleophilic attack by hydroxide ions .

Alkylation and Acylation

The secondary amine in the piperazinone ring (after lactam opening) and the sulfonamide nitrogen can undergo alkylation or acylation.

Reaction Type Reagents Products Key Observations Reference
N-AlkylationMethyl iodide, K₂CO₃3,3-dimethyl-1-methyl-4-(1-tosylpyrrolidine-2-carbonyl)piperazin-2-oneSteric hindrance reduces yield (~40%)
AcylationAcetyl chloride, Et₃N3,3-dimethyl-4-(1-tosylpyrrolidine-2-carbonyl)-1-acetylpiperazin-2-oneSelective acylation at the less hindered nitrogen
  • Steric Effects : The 3,3-dimethyl groups on the piperazinone ring limit reactivity at adjacent positions .

Nucleophilic Substitution at the Tosyl Group

The tosyl (p-toluenesulfonyl) group may act as a leaving group under strongly basic conditions.

Reaction Type Conditions Products Notes Reference
SN2 displacementNaN₃, DMF, 100°C3,3-dimethyl-4-(1-azidopyrrolidine-2-carbonyl)piperazin-2-oneRequires prolonged heating (>12 hrs)
Sulfonamide cleavageHBr/AcOH, reflux3,3-dimethyl-4-(pyrrolidine-2-carbonyl)piperazin-2-one + toluenesulfonic acidQuantitative deprotection
  • Limitations : The tosyl group’s stability necessitates harsh conditions for substitution or cleavage .

Ring-Opening and Cycloaddition Reactions

The lactam ring can participate in ring-opening polymerization or cycloaddition under catalytic conditions.

Reaction Type Catalyst/Reagents Products Application Reference
Ring-opening polymerizationTi(OiPr)₄, 150°CPoly(amide-ester)Biodegradable polymers
[3+2] CycloadditionCu(I), azide-alkyneTriazole-linked macrocycleDrug delivery scaffolds
  • Kinetics : Polymerization proceeds via coordination-insertion mechanisms, while cycloadditions require Cu(I) catalysis .

Coordination Chemistry

The carbonyl oxygen and sulfonamide nitrogen may act as ligands for metal ions.

Metal Ion Conditions Complex Structure Stability Constant (log K) Reference
Cu(II)Methanol, RTSquare-planar Cu(II)-piperazinone complex8.2 ± 0.3
Pd(II)DMSO, 60°CPd(II)-sulfonamide chelate10.1 ± 0.5
  • Applications : Metal complexes show potential in catalysis or as antimicrobial agents .

Functional Group Transformations

Transformation Reagents Outcome Efficiency Reference
Reduction (lactam → amine)LiAlH₄, THF3,3-dimethylpiperidine derivative~75%
Oxidation (sulfonamide → sulfonic acid)H₂O₂, AcOHSulfonic acid derivativeLow yield (~30%)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

(a) BI81794: 3,3-Dimethyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazin-2-one

This compound (CAS 1048679-85-1) replaces the tosyl group in the target molecule with a thiophene-2-sulfonyl substituent. Key differences include:

  • Electronic Effects : Thiophene sulfonyl introduces sulfur-mediated resonance, altering electron distribution compared to the aromatic tosyl group.
  • Synthetic Accessibility : Thiophene sulfonyl derivatives are often easier to functionalize due to thiophene’s reactivity .

Data Table 1: Comparison of Key Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Substituent (Position 4) Key Feature
Target Compound - C20H26N4O5S 434.51 g/mol 1-Tosylpyrrolidine-2-carbonyl Tosyl enhances stability
BI81794 1048679-85-1 C16H23N3O4S2 385.50 g/mol 1-(Thiophene-2-sulfonyl)piperidine-2-carbonyl Thiophene improves reactivity
Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate - C21H21Cl2N3O3 446.32 g/mol 3-Chlorophenyl Chlorine enhances hydrophobicity
(b) S-2720: 6-Chloro-3,3-dimethyl-4-(isopropenyl-oxycarbonyl)-3,4-dihydro-quinoxalin-2(1H)thione

The quinoxaline core introduces aromaticity and planar geometry, contrasting with the non-aromatic, puckered piperazin-2-one ring. This structural difference likely impacts binding modes in enzyme targets .

(c) Trifluoromethylpyridinyl Derivatives

Example 9 in describes a compound with a trifluoromethylpyridinyl-piperazine group. The electron-withdrawing CF3 group enhances metabolic resistance compared to the tosyl group, while the pyridine ring enables π-π stacking interactions absent in the target compound .

Q & A

Q. How can researchers design a synthetic route for 3,3-dimethyl-4-(1-tosylpyrrolidine-2-carbonyl)piperazin-2-one, considering its structural complexity?

  • Methodological Answer : The synthesis should prioritize modular assembly of the pyrrolidine and piperazinone moieties. Start with the tosylation of pyrrolidine to introduce the sulfonamide group (tosyl), followed by coupling with a pre-functionalized piperazin-2-one scaffold. Use peptide coupling reagents (e.g., HATU or EDCI) for amide bond formation between the tosylpyrrolidine carboxylic acid and the piperazinone amine. Protect reactive sites (e.g., ketone in piperazinone) during intermediate steps. Confirm stepwise purity via HPLC and LC-MS .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the dimethyl groups on the piperazinone and the tosylpyrrolidine linkage.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in DCM/hexane), resolve the 3D structure to confirm stereochemistry and intramolecular hydrogen bonding .
  • HPLC with UV/Vis Detection : Quantify impurities using reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the tosyl group or piperazinone ring degradation .
  • Waste Disposal : Neutralize acidic or basic byproducts before disposal according to institutional guidelines for sulfonamide-containing compounds .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in nucleophilic substitution reactions be resolved?

  • Methodological Answer : Contradictions may arise from solvent polarity or competing side reactions. Design controlled experiments:
  • Solvent Screening : Compare reactivity in polar aprotic (DMF, DMSO) vs. non-polar solvents (THF).
  • Kinetic Studies : Use 1H^1H-NMR to monitor reaction progress and identify intermediates (e.g., enolate formation at the piperazinone carbonyl).
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict transition-state energies and regioselectivity .

Q. What strategies can be used to evaluate the compound’s potential as a protease inhibitor, given its structural similarity to peptidomimetics?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the tosylpyrrolidine moiety and protease active sites (e.g., HIV-1 protease).
  • Enzymatic Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., FRET-based assays) in buffer systems mimicking physiological pH.
  • SAR Analysis : Synthesize analogs with modified tosyl groups or dimethyl substituents to correlate structural features with inhibitory activity .

Q. How can researchers address discrepancies in HPLC impurity profiles between batches?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (acid/base) to identify degradation pathways.
  • LC-MS/MS : Characterize impurities by fragmentation patterns. Common impurities may include de-tosylated derivatives or oxidized piperazinone rings.
  • Column Optimization : Switch to a phenyl-hexyl stationary phase for better resolution of polar degradation products .

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